molecular formula C7H14ClNO4 B13577470 rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride

rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride

Cat. No.: B13577470
M. Wt: 211.64 g/mol
InChI Key: FEUAHKXIVVUJAE-YAFCINRGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate piperidine derivative.

    Hydroxylation: The piperidine derivative undergoes hydroxylation to introduce hydroxyl groups at the 3 and 4 positions.

    Esterification: The hydroxylated piperidine is then esterified to form the carboxylate ester.

    Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Large reactors are used to carry out the synthesis in batches.

    Continuous Flow Processing: Continuous flow reactors are employed for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various piperidine derivatives with different functional groups, such as ketones, aldehydes, and substituted piperidines.

Scientific Research Applications

rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and carboxylate ester play a crucial role in its binding to target molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride can be compared with other similar compounds, such as:

    Methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate: Lacks the hydrochloride salt form.

    rac-methyl(2S,3S,4R)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride: Different stereochemistry.

    Methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrobromide: Different halide salt.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its chemical properties and applications.

Properties

Molecular Formula

C7H14ClNO4

Molecular Weight

211.64 g/mol

IUPAC Name

methyl (2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO4.ClH/c1-12-7(11)5-6(10)4(9)2-3-8-5;/h4-6,8-10H,2-3H2,1H3;1H/t4-,5+,6-;/m0./s1

InChI Key

FEUAHKXIVVUJAE-YAFCINRGSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H]([C@H](CCN1)O)O.Cl

Canonical SMILES

COC(=O)C1C(C(CCN1)O)O.Cl

Origin of Product

United States

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